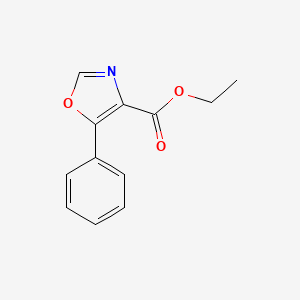

Ethyl 5-phenyl-1,3-oxazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate and similar compounds has been reported in the literature . The yield was reported to be 78.80%, and the product was described as a yellow powder .

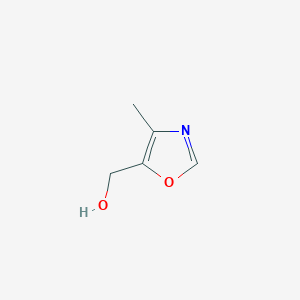

Molecular Structure Analysis

The molecular formula of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is C12H11NO3. Its molecular weight is 217.22 . The InChI code is 1S/C12H11NO3/c1-2-15-12(14)10-11(16-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 .

Physical And Chemical Properties Analysis

Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is a solid at room temperature. It has a density of 1.2±0.1 g/cm3. Its boiling point is 364.2±30.0 °C at 760 mmHg. The vapor pressure is 0.0±0.8 mmHg at 25°C. The enthalpy of vaporization is 61.0±3.0 kJ/mol. The flash point is 174.1±24.6 °C .

Wissenschaftliche Forschungsanwendungen

- Oxazole derivatives have a wide spectrum of biological activities, which has led researchers to synthesize various oxazole derivatives and screen them for their various biological activities .

- They have been reported as having antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

- The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .

- For example, Razavi et al. carried out the synthesis of few oxazole derivatives and assessed them as transthyretin (TTR) amyloid fibril inhibitors .

- A study evaluated the antiviral activities of 5-functionalized derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile against the human cytomegalovirus (HCMV) in vitro .

- Bioassays showed that seven compounds exhibited considerably higher antiviral activity against a normal laboratory HCMV strain .

- One of them showed very high potency towards the resistant isolate compared to standard drugs .

Pharmaceutical Applications

Antiviral Applications

Organic Intermediate Applications

- Razavi et al. carried out the synthesis of a few oxazole derivatives and assessed them as transthyretin (TTR) amyloid fibril inhibitors .

- Compounds such as 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid and 2-(3,5-dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylate were found to possess the maximum activity .

- Ethyl oxazole-4-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Amyloid Fibril Inhibitors

Biochemical Reagent

Organic Light-Emitting Diode

- Oxazole derivatives have been reported to have antimicrobial activities .

- The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .

- Oxazole derivatives have been reported to have anticancer activities .

- For example, some oxazole derivatives have been assessed as transthyretin (TTR) amyloid fibril inhibitors .

- Compounds such as 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid and 2-(3,5-dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylic acid were found to possess the maximum activity .

- Oxazole derivatives have been reported to have antitubercular activities .

- The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .

- Oxazole derivatives have been reported to have anti-inflammatory activities .

- The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .

- Oxazole derivatives have been reported to have antidiabetic activities .

- The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .

Antimicrobial Applications

Anticancer Applications

Antitubercular Applications

Anti-Inflammatory Applications

Antidiabetic Applications

Antiobesity Applications

Eigenschaften

IUPAC Name |

ethyl 5-phenyl-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)10-11(16-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBYYERWTHYROG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383867 |

Source

|

| Record name | ethyl 5-phenyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-phenyl-1,3-oxazole-4-carboxylate | |

CAS RN |

32998-97-3 |

Source

|

| Record name | ethyl 5-phenyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1351177.png)